Tert-butyl 3-amino-3-(3-fluorophenyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-amino-3-(3-fluorophenyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. This compound, in particular, is characterized by the presence of a tert-butyl ester group, an amino group, and a fluorophenyl group, making it a versatile intermediate in various chemical reactions and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-(3-fluorophenyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps :
Formation of Azetidine Ring: The azetidine ring can be formed through the cyclization of appropriate precursors under basic conditions. For example, the reaction of an amino alcohol with a suitable electrophile can lead to the formation of the azetidine ring.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a nucleophile, such as an amine, under appropriate conditions.
Protection of Amino Group: The amino group is often protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions during subsequent steps.
Formation of Carboxylate Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3-(3-fluorophenyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atom or other functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution can introduce a wide range of functional groups .
Scientific Research Applications
Tert-butyl 3-amino-3-(3-fluorophenyl)azetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Chemical Biology: It is employed in the development of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-(3-fluorophenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways . The exact mechanism depends on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-aminoazetidine-1-carboxylate: Lacks the fluorophenyl group, making it less versatile in certain applications.
Tert-butyl 3-(3-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate: Contains a pyrazole ring instead of a fluorophenyl group, leading to different chemical properties and applications.
Tert-butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate: Contains additional fluorine atoms, which can influence its reactivity and biological activity.
Uniqueness
Tert-butyl 3-amino-3-(3-fluorophenyl)azetidine-1-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications .
Properties
IUPAC Name |
tert-butyl 3-amino-3-(3-fluorophenyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-13(2,3)19-12(18)17-8-14(16,9-17)10-5-4-6-11(15)7-10/h4-7H,8-9,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGDNEUOAPNAMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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